Trichloroethylene

C2HCl3

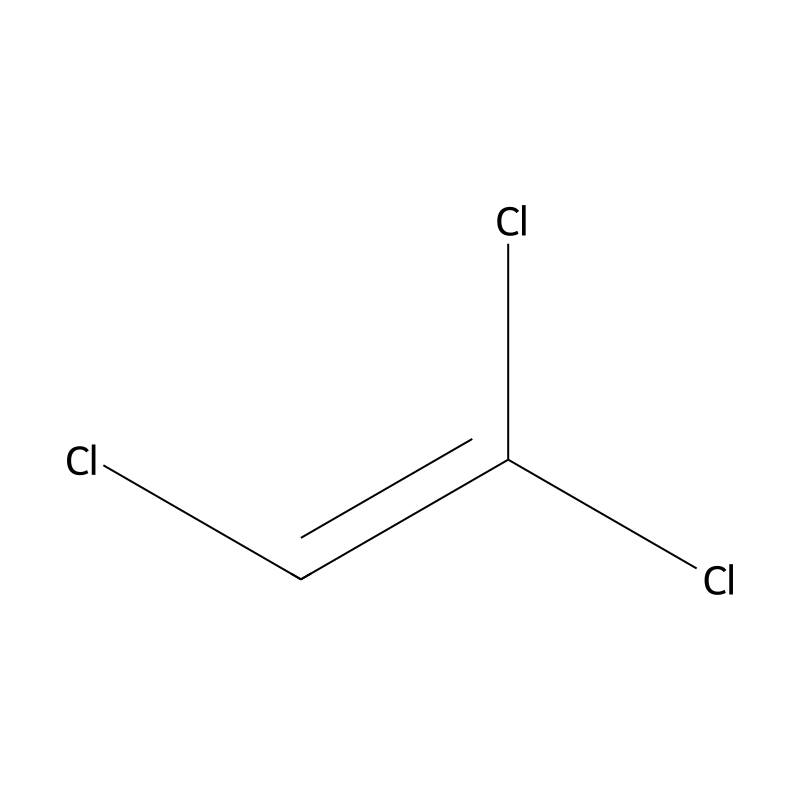

ClCH=CCl2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2HCl3

ClCH=CCl2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, range of 999-1,472 mg/L at 25 °C (average of 1,118 mg/L) /7 measured values/

In water, 1,280 mg/L at 25 °C

Miscible with ethanol, ethyl ether; soluble in acetone, carbon tetrachloride, chloroform

Dissolves most fixed and volatile oils

1.28 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 0.1

0.1%

Synonyms

Canonical SMILES

Understanding Health Effects

A significant portion of research focuses on the toxicological effects of TCE exposure on human health. Studies investigate potential links between TCE and various health problems, including:

- Cancer: Research examines how TCE exposure might contribute to the development of certain cancers, such as liver, kidney, and testicular cancers. Epidemiological studies analyze populations exposed to TCE through contaminated drinking water or workplaces to identify potential correlations (). Animal studies also play a role, by investigating mechanisms by which TCE might induce cancer ().

- Developmental Effects: Research explores how TCE exposure during pregnancy might impact fetal development. Studies investigate potential birth defects and other developmental issues associated with TCE exposure in mothers ().

Environmental Fate and Remediation

Another research area concerns TCE's behavior in the environment. Studies examine:

- Persistence and Breakdown: Research investigates how long TCE persists in different environmental compartments like soil and water, and how it degrades naturally ().

- Remediation Techniques: Scientists develop and evaluate methods to remove TCE from contaminated sites. This research explores various remediation technologies, such as bioremediation (using microorganisms to break down TCE) and pump-and-treat methods (removing contaminated water and treating it) for TCE removal from soil and water ().

Advanced Detection Methods

Developing more sensitive and accurate methods for detecting TCE in the environment is another area of scientific research. This includes:

- Biosensors: Research explores the development of biosensors that utilize biological elements to detect TCE at low concentrations ().

- Advanced Analytical Techniques: Scientists investigate new analytical methods using sophisticated instruments like mass spectrometers to improve the accuracy and sensitivity of TCE detection in environmental samples ().

Trichloroethylene is a synthetic compound with the chemical formula . It appears as a clear, colorless liquid with a sweet odor reminiscent of ether or chloroform. First synthesized in 1864, trichloroethylene is primarily used as an industrial solvent, particularly for degreasing metal parts and in the production of various consumer products such as adhesives and paint removers .

TCE is a suspected carcinogen. Exposure to high concentrations can cause nervous system depression, dizziness, headaches, and liver damage. Chronic exposure has been linked to various health problems, including some cancers. TCE is also a suspected environmental contaminant due to its persistence in groundwater and potential health risks associated with contaminated drinking water sources.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE) when handling TCE, including gloves, safety glasses, and respiratory protection.

- Ensure proper ventilation in work areas.

- Follow safe disposal procedures according to local regulations.

- Combustion Reaction: It combusts in the presence of oxygen to produce carbon dioxide, water, and chlorine:

- Reactivity with Metals: It reacts violently with active metals like lithium and sodium, producing flammable compounds such as dichloroacetylene when combined with strong bases .

- Dehydrochlorination: Trichloroethylene can be produced through the dehydrochlorination of 1,1,2,2-tetrachloroethane using calcium hydroxide or by heating it in the vapor phase .

Trichloroethylene is known to affect the central nervous system. Acute exposure can lead to symptoms such as dizziness, headaches, and nausea. Long-term exposure has been associated with severe health risks including liver and kidney damage, and potential carcinogenic effects linked to various cancers such as kidney and liver cancer . Animal studies have also indicated developmental effects from exposure to its metabolites .

Trichloroethylene can be synthesized through several methods:

- Chlorination of Ethylene: Ethylene is chlorinated over a ferric chloride catalyst to produce 1,2-dichloroethane, which is then converted into trichloroethylene by heating with additional chlorine.

- Dehydrochlorination of Tetrachloroethane: This involves treating 1,1,2,2-tetrachloroethane with calcium hydroxide or heating it in the presence of a catalyst such as barium chloride .

Trichloroethylene has a wide range of applications:

- Industrial Solvent: Primarily used for degreasing metal parts.

- Chemical Intermediate: Serves as a precursor for other chemicals.

- Anaesthetic: Utilized in some medical applications due to its analgesic properties at low concentrations.

- Consumer Products: Found in adhesives, paint removers, and stain removers .

Studies have shown that simultaneous exposure to alcohol while inhaling trichloroethylene can increase its toxicity. Chronic exposure can lead to significant health issues including neurological damage and potential cancer risks. Furthermore, trichloroethylene interacts dangerously with strong acids and bases, leading to potentially explosive reactions .

Trichloroethylene shares similarities with several other chlorinated hydrocarbons. Here are some notable compounds:

| Compound | Chemical Formula | Common Uses | Unique Features |

|---|---|---|---|

| Dichloroethylene | Solvent and intermediate | Less toxic than trichloroethylene | |

| Tetrachloroethylene | Dry cleaning solvent | Non-flammable; used extensively in dry cleaning | |

| 1,1,1-Trichloroethane | Solvent for cleaning | More volatile; used in aerosol formulations |

Trichloroethylene is unique due to its specific applications in both industrial and medical fields, alongside its distinct reactivity profile compared to these similar compounds. Its potential health risks further differentiate it from others in its class .

Molecular Structure and Physicochemical Characteristics

Trichloroethylene consists of a double-bonded ethylene backbone with three chlorine atoms substituted at the 1, 1, and 2 positions (ClCH=CCl₂). Its planar structure and electron-withdrawing chlorine groups contribute to its polarity and volatility. Key physicochemical properties include:

The compound’s low water solubility and high vapor pressure (Henry’s law constant: 9.85×10⁻³ atm·m³/mol) facilitate rapid volatilization from aqueous solutions. Its dipole moment (1.47 D) and dielectric constant (3.42 at 20°C) make it an effective solvent for nonpolar organic compounds.

Synthesis and Industrial Production Methods

Modern production primarily involves catalytic chlorination of ethylene:

- Ethylene chlorination:

$$

\text{CH₂=CH₂ + Cl₂ → ClCH₂CH₂Cl} \quad \text{(1,2-dichloroethane)}

$$

Subsequent chlorination at 400°C with catalysts (e.g., KCl/AlCl₃) yields trichloroethylene:

$$

\text{ClCH₂CH₂Cl + 2 Cl₂ → ClCH=CCl₂ + 3 HCl}

$$

Byproducts like tetrachloroethylene (CCl₂=CCl₂) are separated via fractional distillation.

- Historical acetylene-based synthesis:

Acetylene reacts with chlorine to form 1,1,2,2-tetrachloroethane, which undergoes dehydrochlorination:

$$

\text{Cl₂CHCHCl₂ → ClCH=CCl₂ + HCl}

$$

This method, now obsolete, required calcium hydroxide or high-temperature catalysis.

Global production exceeds 500,000 metric tons annually, with China and the United States as leading manufacturers.

Stability and Reactivity Under Environmental Conditions

Trichloroethylene exhibits moderate environmental persistence, with degradation pathways influenced by media:

Atmospheric Reactivity:

- Hydroxyl radical oxidation:

$$

\text{C₂HCl₃ + ·OH → Cl₂C=CH· + H₂O → Phosgene (COCl₂) + Dichloroacetyl chloride (Cl₂CHCOCl)}

$$

Half-life: ~6.8 days. - Photolysis: Minimal due to lack of UV absorption below 290 nm.

Aquatic Reactivity:

- Volatilization: Dominant process; half-lives range from 21 minutes (shallow water) to 4.6 days (deep lakes).

- Hydrolysis: Negligible under ambient conditions (half-life: ~10.7 months).

- Biodegradation:

Soil and Groundwater Behavior:

Trichloroethylene undergoes biotransformation through two principal metabolic pathways that determine its toxicological profile and organ-specific effects [1] [2]. The cytochrome P450-dependent oxidation pathway represents the predominant route of metabolism, while the glutathione conjugation pathway, though quantitatively minor, generates the most potent nephrotoxic metabolites [1] [2].

Cytochrome P450-Mediated Oxidative Metabolism

The oxidative metabolism of trichloroethylene occurs primarily through cytochrome P450 enzymes, with CYP2E1 serving as the principal catalyst [3] [4]. This pathway initiates with the formation of an unstable epoxide intermediate, trichloroethylene oxide, which rapidly rearranges to form chloral hydrate [3]. Subsequent metabolic transformations yield the major urinary metabolites: trichloroacetic acid (TCA), dichloroacetic acid (DCA), and trichloroethanol (TCOH) [1] [5].

Research demonstrates that CYP2E1 plays a crucial but not exclusive role in trichloroethylene oxidation. Studies using CYP2E1-deficient mice revealed approximately 65% reduction in TCA formation, indicating that other cytochrome P450 isoforms, including CYP2F and CYP2B1, contribute to oxidative metabolism [3] [4]. The enzyme exhibits tissue-specific distribution, with highest activity in liver microsomes, though significant metabolism also occurs in kidneys, lungs, and reproductive organs [5].

The oxidative pathway demonstrates competitive inhibition with glutathione conjugation. When CYP2E1 expression is reduced, enhanced flux through the glutathione pathway occurs, supporting the concept of metabolic competition between these two major biotransformation routes [3]. This relationship has important implications for understanding individual susceptibility differences based on genetic polymorphisms affecting CYP2E1 activity.

Glutathione Conjugation Pathway

The glutathione conjugation pathway, catalyzed by glutathione S-transferases (GSTs), produces metabolites with significantly greater nephrotoxic potential than oxidative pathway products [1] [2]. Initial conjugation occurs primarily in the liver through GST-alpha and GST-mu isoforms, forming S-(1,2-dichlorovinyl)glutathione (DCVG) [6] [7].

The DCVG conjugate undergoes sequential processing involving gamma-glutamyltransferase and dipeptidases to generate S-(1,2-dichlorovinyl)-L-cysteine (DCVC) [2] [6]. This transformation occurs predominantly in renal tissue, where DCVC serves as a critical branching point for further bioactivation. The metabolite can undergo N-acetylation to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) or bioactivation by cysteine conjugate beta-lyase to generate highly reactive metabolites including thiols and sulfoxides [3] [4].

Studies demonstrate that glutathione conjugation occurs in both hepatocytes and renal cortical cells, suggesting that initial bioactivation leading to nephrotoxicity can occur in both organs [6]. The pathway exhibits lower activity and affinity compared to cytochrome P450 oxidation but generates metabolites with disproportionately high toxicological significance [1] [2].

Species and Sex Differences in Metabolic Activation

Metabolic activation of trichloroethylene exhibits significant species, sex, and strain-dependent variations that influence susceptibility to toxic effects [1] [2]. These differences primarily reflect variations in the activities of enzymes involved in both oxidative and conjugative pathways. Male rodents generally demonstrate higher oxidative metabolism rates, with trichloroacetic acid levels approximately two-fold greater than females following equivalent exposures [3].

Interestingly, the balance between metabolic pathways can shift based on enzyme expression levels. Subjects with reduced CYP2E1 activity show compensatory increases in glutathione conjugation, potentially altering the spectrum of toxic effects [3]. This metabolic plasticity has important implications for understanding population variability in trichloroethylene susceptibility and highlights the need for considering individual genetic factors in risk assessment.

| Metabolic Pathway | Primary Enzyme | Major Metabolite | Target Organ | Toxicological Significance |

|---|---|---|---|---|

| Cytochrome P450 Oxidation | CYP2E1 | Trichloroacetic acid | Liver | Hepatocarcinogenesis |

| Cytochrome P450 Oxidation | CYP2E1 | Dichloroacetic acid | Liver | DNA methylation disruption |

| Cytochrome P450 Oxidation | Alcohol dehydrogenase | Trichloroethanol | Liver | Moderate hepatotoxicity |

| Glutathione Conjugation | GST-alpha/mu | DCVG | Kidney | Nephrotoxic precursor |

| Glutathione Conjugation | Beta-lyase | DCVC | Kidney | Severe nephrotoxicity |

Hepatic and Renal Toxicity Mechanisms

The organ-specific toxicity patterns of trichloroethylene result from differential metabolite distribution and bioactivation mechanisms. Hepatotoxicity primarily involves oxidative metabolites, while nephrotoxicity predominantly results from glutathione conjugation pathway products [8] [9].

Hepatic Toxicity Mechanisms

Liver toxicity from trichloroethylene exposure manifests through multiple interconnected mechanisms involving both direct cellular damage and indirect proliferative effects [10] [11]. The principal hepatotoxic metabolites, trichloroacetic acid and dichloroacetic acid, exert their effects through distinct but complementary pathways.

Trichloroacetic acid functions as a peroxisome proliferator-activated receptor alpha (PPARα) ligand, inducing hepatocyte proliferation and peroxisomal enzyme expression [3] [8]. This mechanism contributes to the hepatocarcinogenic potential observed in rodent studies and involves sustained cellular proliferation with associated oxidative stress. The metabolite accumulates preferentially in liver tissue due to its binding to plasma proteins and hepatic uptake mechanisms.

Dichloroacetic acid demonstrates potent effects on cellular energy metabolism and epigenetic regulation [8]. Studies show that this metabolite disrupts mitochondrial function, inhibits fatty acid oxidation, and alters DNA methylation patterns in hepatocytes. The compound also generates reactive oxygen species that contribute to lipid peroxidation and cellular membrane damage.

Chronic trichloroethylene exposure induces autoimmune hepatitis in susceptible animal models, involving CD4+ T cell activation and anti-liver antibody production [10]. This autoimmune component appears related to protein modifications induced by reactive metabolites, creating neo-antigens that trigger immune responses. The hepatic effects include increased liver weight, fatty infiltration, and elevated serum transaminase levels [5] [11].

Protein adduct formation represents another critical hepatotoxic mechanism. Reactive intermediates, particularly trichloroethylene oxide, bind covalently to hepatic proteins, causing enzyme inactivation and cellular dysfunction [12]. These adducts can serve as haptens, contributing to immune-mediated liver injury through molecular mimicry and autoantigen formation.

Renal Toxicity Mechanisms

Nephrotoxicity from trichloroethylene exposure primarily results from bioactivation of glutathione conjugates within renal proximal tubules [13] [9]. The kidney serves as both a site of metabolite formation and the primary target for nephrotoxic effects, creating a concentrated exposure scenario for reactive metabolites.

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) represents the most nephrotoxic trichloroethylene metabolite [13] [9]. This compound undergoes bioactivation by cysteine conjugate beta-lyase, generating reactive thiols that bind to critical cellular targets including mitochondrial proteins. The enzyme exhibits high activity in renal proximal tubules, explaining the site-specific nature of trichloroethylene nephrotoxicity.

Mitochondrial dysfunction serves as a central mechanism in trichloroethylene-induced nephrotoxicity [9]. DCVC disrupts oxidative phosphorylation, particularly affecting Complex I of the electron transport chain. This disruption leads to ATP depletion, increased reactive oxygen species generation, and ultimately cell death through both apoptotic and necrotic pathways.

The nephrotoxic effects include tubular cell degeneration, interstitial fibrosis, and glomerular damage [13]. Biomarkers of renal injury, including urinary excretion of alpha-1 microglobulin, beta-2 microglobulin, and glutathione S-transferase alpha, increase in exposed populations, indicating tubular damage and functional impairment [13].

Oxidative stress represents a common pathway in trichloroethylene nephrotoxicity. Reactive metabolites deplete cellular glutathione stores while simultaneously generating reactive oxygen species [9]. This creates a pro-oxidant environment that overwhelms cellular antioxidant defenses, leading to lipid peroxidation, protein modification, and DNA damage.

Genetic polymorphisms in glutathione S-transferase T1 (GSTT1) significantly influence susceptibility to trichloroethylene-induced renal cancer [13]. Individuals with intact GSTT1 alleles demonstrate increased risk compared to those with null genotypes, supporting the role of glutathione conjugation in renal carcinogenesis. Similarly, polymorphisms in cysteine conjugate beta-lyase (CCBL1) modify bioactivation rates and cancer susceptibility.

| Organ System | Primary Metabolite | Mechanism | Cellular Effect | Clinical Manifestation |

|---|---|---|---|---|

| Liver | Trichloroacetic acid | PPARα activation | Hepatocyte proliferation | Increased liver weight |

| Liver | Dichloroacetic acid | Mitochondrial disruption | Energy metabolism impairment | Fatty infiltration |

| Liver | Reactive intermediates | Protein adduction | Enzyme inactivation | Autoimmune hepatitis |

| Kidney | DCVC | Beta-lyase activation | Mitochondrial damage | Tubular necrosis |

| Kidney | Reactive thiols | Oxidative stress | ATP depletion | Renal dysfunction |

Neurotoxic Effects and Central Nervous System Interactions

Trichloroethylene demonstrates significant neurotoxic potential affecting both the central nervous system and peripheral nervous system through multiple mechanisms [14] [15]. The neurotoxic effects range from acute central nervous system depression to chronic neurodegenerative changes with particular vulnerability of the dopaminergic system [16] [17].

Central Nervous System Depression and Acute Effects

Acute trichloroethylene exposure produces dose-dependent central nervous system depression characterized by symptoms resembling alcohol intoxication [14] [18]. At concentrations of 300 parts per million for two hours, exposed individuals experience headache, dizziness, nausea, and fatigue [19]. Higher concentrations (1000 parts per million) induce light-headedness, lethargy, and measurable reductions in neurobehavioral performance [19].

The mechanism of central nervous system depression involves positive allosteric modulation of inhibitory neurotransmitter receptors, particularly GABA-A and glycine receptors [18]. This pharmacological action explains the anesthetic properties historically exploited in medical applications and the dose-dependent progression from mild sedation to general anesthesia.

Cardiac sensitization represents a potentially fatal acute effect, where trichloroethylene sensitizes the myocardium to endogenous catecholamines [5]. This effect increases susceptibility to cardiac arrhythmias, particularly in the presence of stress or physical exertion. The mechanism involves altered calcium handling in cardiac myocytes and enhanced sensitivity to adrenergic stimulation.

Trigeminal Nerve Dysfunction

Trichloroethylene exhibits unique neurotoxic effects on cranial nerves, particularly the trigeminal nerve (cranial nerve V) [15]. This effect distinguishes trichloroethylene from other chlorinated solvents and represents a characteristic toxicological signature. Occupational studies demonstrate that 17.3% of exposed workers develop trigeminal nerve symptoms, including facial numbness, altered sensation, and impaired motor control [15].

Trigeminal sensory evoked potentials (TSEPs) provide objective assessment of nerve function, with 38.4% of exposed workers showing abnormal responses characterized by altered latency and amplitude [15]. The dysfunction affects multiple trigeminal nerve branches, causing disturbances in vision, smell, taste, and facial muscle control. These effects can occur hours to days after exposure and may persist following exposure cessation.

The mechanism of trigeminal nerve toxicity likely involves direct nerve membrane damage and demyelination. Unlike the reversible effects on GABA receptors, trigeminal nerve damage appears to result from structural injury to nerve fibers, explaining the delayed onset and potential permanence of effects.

Dopaminergic Neurodegeneration and Parkinsonism

Chronic trichloroethylene exposure demonstrates significant neurotoxic effects on the nigrostriatal dopaminergic system, raising concerns about Parkinson's disease risk [16] [17]. Epidemiological evidence from industrial cohorts shows clustering of Parkinson's disease cases among workers with long-term trichloroethylene exposure (8-33 years) [16].

Animal studies provide mechanistic support for dopaminergic neurotoxicity. Oral administration of trichloroethylene for six weeks induces selective dopaminergic neuron loss in the substantia nigra pars compacta with corresponding striatal dopamine depletion [17]. The neurotoxic effects demonstrate dose-dependence and selectivity, with minimal effects on other neurotransmitter systems including cholinergic and GABAergic neurons.

Mitochondrial Complex I inhibition represents the primary mechanism underlying trichloroethylene-induced dopaminergic neurotoxicity [16] [17]. This inhibition leads to ATP depletion, increased oxidative stress, and apoptotic cell death. The substantia nigra demonstrates particular vulnerability due to high metabolic demands and limited antioxidant capacity.

Alpha-synuclein accumulation occurs in dopaminergic neurons following trichloroethylene exposure, creating pathological features resembling idiopathic Parkinson's disease [17]. The protein aggregation likely results from impaired cellular degradation systems and oxidative stress-induced protein modification. Microglial activation accompanies neuronal damage, contributing to neuroinflammation and disease progression.

Inhalation studies demonstrate greater potency than oral exposure, with 50 parts per million exposure for eight weeks producing significant dopaminergic neurodegeneration in rats [20]. This finding supports the relevance of occupational inhalation exposure in human neurotoxicity risk.

Cognitive and Memory Effects

Chronic trichloroethylene exposure affects cognitive function and memory processing, particularly involving the hippocampus [21] [22]. Animal studies show persistent behavioral changes following exposure cessation, indicating potential irreversibility of certain neurotoxic effects [22].

Spatial memory deficits occur in animal models exposed to 320 parts per million for nine months [22]. Interestingly, these deficits become apparent only when animals receive additional chemical challenges, suggesting covert neurotoxicity that remains subclinical under normal conditions. This finding has important implications for understanding human populations who may harbor subclinical neurotoxic damage.

Hippocampal biochemical changes include alterations in neurotransmitter levels, methylation potential, and neurotrophin expression [23]. These changes suggest disruption of normal synaptic function and neuroplasticity mechanisms essential for learning and memory formation.

Peripheral Nervous System Effects

Trichloroethylene causes peripheral neuropathy affecting both sensory and motor functions [14]. Clinical manifestations include tingling, numbness, weakness, and paralysis in extremities. The peripheral nervous system effects likely result from axonal degeneration rather than demyelination, suggesting direct toxic effects on nerve fibers.

Electrophysiological studies demonstrate altered nerve conduction velocities and reduced amplitudes in exposed populations [15]. These objective measures correlate with subjective symptoms and provide sensitive biomarkers for early detection of peripheral neurotoxicity.

| Neurological Effect | Mechanism | Brain Region | Clinical Features | Reversibility |

|---|---|---|---|---|

| CNS Depression | GABA receptor modulation | Cerebral cortex | Sedation, anesthesia | Reversible |

| Trigeminal dysfunction | Direct nerve damage | Brainstem | Facial numbness | Potentially permanent |

| Dopaminergic loss | Mitochondrial toxicity | Substantia nigra | Parkinsonism | Irreversible |

| Cognitive impairment | Hippocampal damage | Hippocampus | Memory deficits | Potentially permanent |

| Peripheral neuropathy | Axonal degeneration | Peripheral nerves | Weakness, numbness | Variable |

Purity

Physical Description

Liquid

Colorless liquid (unless dyed blue) with a chloroform-like odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid (unless dyed blue) with a chloroform-like odor.

Color/Form

Stable, low-boiling, colorless, photoreactive liquid

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

87.2 °C

Dielectric constant at 16 °C: 3.42; coefficient of cubic expansion: 0.00119 (at 0-40 °C); heat of formation: -42.3 kJ/mol (liquid), -7.78 kJ/mol (vapor); latent heat of vaporization: 238 kJ/kg (at boiling point)

87 °C

189 °F

Flash Point

>200 °F

Heavy Atom Count

Taste

Vapor Density

4.53 (Air = 1)

Relative vapor density (air = 1): 4.5

4.53

Density

1.4642 at 20 °C/4 °C

Liquid heat capacity: 0.231 Btu/lb-F; saturated vapor pressure: 1.166 lb/sq in; saturated vapor density: 0.02695 lb/cu ft (all at 70 °F)

Saturated liquid density: 90.770 lb/cu ft; ideal gas heat capacity: 0.146 Btu/lb-F (All at 75 °F)

Relative density (water = 1): 1.5 (20 °C)

1.46

LogP

log Kow = 2.61

2.42

Odor

Sweet odor

Characteristic odor resembling that of chloroform

Odor Threshold

Odor Threshold High: 167.0 [mmHg]

Detection odor threshold from AIHA (mean = 82 ppm)

5.00X10-1 mg/l (liquid) (detection in water)

2.14X10+1 ppm (recognition in air) (chemically pure)

Decomposition

... Dichloroacetylene /is/ a trichloroethylene combustion product formed under conditions of high alkalinity or temperature during volatilization of trichloroethylene ... .

Decomposition of trichloroethylene, due to contact with hot metal or ultraviolet radiation, forms hazardous products, including chlorine gas, hydrogen chloride, and phosgene ... Slowly decomposed by light in presence of moisture, with formation of hydrochloric acid.

When heated to decomposition it emits toxic fumes of /hydrogens of chloride and hydrogens of fluoride/.

Slowly dec (with formn of HCl) by light in the presence of moisture.

Appearance

Melting Point

-84.7 °C

-84.8 °C

-86 °C

-99 °F

Storage

UNII

Related CAS

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Trichloroethylene is included in the database.

Medication (Vet): Anestheic (inhalation) /Former use/

Dental anesthetic. /Former use in USA/

Anesthetic (inhalation) /Former use/

Pharmacology

MeSH Pharmacological Classification

ATC Code

N01 - Anesthetics

N01A - Anesthetics, general

N01AB - Halogenated hydrocarbons

N01AB05 - Trichloroethylene

Mechanism of Action

Kidney tumors (renal-cell carcinomas) from workers occupationally exposed to high levels of TCE exhibited somatic mutations of the von Hippel-Landau (VHL) tumor suppressor gene, a gene that has been associated with renal-cell carcinoma. Mutations in the VHL gene were found in 75% of renal-cell carcinomas from 44 TCE-exposed persons. DNA sequencing analysis showed that 39% of these tumors had a specific mutation, a C to T transition at nucleotide (nt) 454, resulting in a Pro to Ser amino acid change at codon 81. In four patients, the nt 454 mutation also was found in the nearby noncancerous kidney tissue. Moreover, this mutation was specific to TCE exposure, because it was not found in renal-cell carcinomas from patients not exposed to TCE, and it was related to the disease, because it was not found in germline DNA from either diseased or nondiseased individuals. It is reasonable from a biological perspective that the kidney tumors observed in humans are related to TCE exposure because (1) the site and histopathological characteristics of the tumors in humans and experimental animals are similar, (2) a portion of the molecular mechanism of this type of cancer (nephrocarcinogenicity) has been discovered, (3) the metabolites derived from TCE (the likely ultimate electrophilic intermediates of its bioactivation) are identical in humans and experimental animals, and (4) taking the key urinary metabolites (mercapturic acids) as an indicator of the bioactivation of TCE, humans seem to be more sensitive than rats in developing the primary biochemical lesion that precedes kidney cancer.

Vapor Pressure

69.0 [mmHg]

69 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 7.8

58 mmHg

Pictograms

Irritant;Health Hazard

Impurities

Apart from added stabilizers, commercial grades of trichloroethylene should not contain more than the following amounts of impurities: water, 100 ppm; acidity (as HCl), 5 ppm; insoluble residue, 10 ppm. Free chlorine should not be detectable.

Impurities that have been found in commercial trichloroethylene products include: carbon tetrachloride, chloroform, 1,2-dichloroethane, trans-1,2-dichloroethylene, cis-1,2-dichloroethylene, pentachloroethane, 1,1,1,2-tetrachloroethane, 1,1,2,2-tetrachloroethane, 1,1,1-trichloroethane, 1,1,2-trichloroethane, 1,1-dichloroethylene, tetrachloroethylene, bromodichloromethane, bromodichloroethylene, and benzene.

Other CAS

Absorption Distribution and Excretion

TCE is rapidly absorbed into the systemic circulation via the oral and inhalation routes. The majority of TCE undergoes oxidation in the liver by CYPs, with a small proportion being conjugated with glutathione (GSH) via glutathione S-transferases (GSTs). Thus, two distinct metabolic pathways exist for TCE. ... TCE may be oxidized to yield one of three initial metabolites: chloral, TCE-epoxide, and dichloroacetylchloride. These metabolites rapidly undergo oxidation and/or reduction to yield trichloroacetate (TCA) and trichloroethanol (TCOH), the major end products of the oxidative pathway. TCOH is either oxidized to TCA or glucuronidated. TCOH glucuronide is excreted via the urine and bile. That in the bile may undergo enterohepatic recirculation by hydrolysis to TCOH in the gut, with reabsorption and the possibility of conversion to TCA. TCA accumulates in the body due to strong plasma protein binding and slow excretion. In contrast, blood levels of DCA, formed by TCA dechlorination or from TCOH, are very low or nondetectable in humans. Relatively small amounts of TCE can be conjugated in the liver with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is then effluxed from the hepatocyte into plasma and bile for translocation to the kidney and small intestine, respectively. The plasma DCVG is intrarenally converted by gamma-glutamyltransferase and dipeptidases to the cysteine conjugate S-(1,2-dichlorovinyl)-L-cysteine (DCVC). The DCVG secreted into the bile can undergo extrarenal processing to DCVC, that is subsequently delivered to the kidney by enterohepatic recirculation. DCVC represents a branch point in the pathway. It may be detoxified through N-acetylation or bioactivated to reactive thiols via renal beta-lyase located in renal proximal tubular cells (or to a lesser extent, bioactivated to DCVC sulfoxide via flavin-containing monooxygenases).

TCE is rapidly and extensively absorbed by all routes of environmental exposure, including oral ingestion, inhalation and skin contact. Absorbed TCE is distributed throughout the body, where it can accumulate in fat and other tissues.

... The pharmacokinetics of trichloroethylene (TCE) in male Sprague-Dawley (S-D) rats were characterized (1) during and after inhalation exposure to 50 or 500 ppm TCE, (2) following administration of 8 mg/kg TCE PO, and (3) following intra-arterial injection of 8 mg/kg TCE. Blood and tissues (including liver, kidney, fat, skeletal muscle, heart, spleen, gastrointestinal tract, and brain) were collected at selected time-points from 5 min up to 24 hr post initial exposure. The fat compartment was modified to be diffusion-limited to predict the observed slow release of TCE from the fat. The addition of a deep liver compartment was necessary to accurately predict the slower hepatic clearance of TCE for all three exposure routes. Simulations of liver concentrations following gavage of male B6C3F1 mice with 300-2000 mg/kg TCE were also improved with the addition of a deep liver compartment. Liver predictions were calibrated and validated using a cross-validation technique novel to PBPK modeling. Splitting of compartments did not significantly affect predictions of TCE concentrations in the liver, fat, or venous blood. ...

For more Absorption, Distribution and Excretion (Complete) data for Trichloroethylene (23 total), please visit the HSDB record page.

Metabolism Metabolites

Toxicological interactions with drugs have the potential to modulate the toxicity of trichloroethylene (TCE). Our objective is to identify metabolic interactions between TCE and 14 widely used drugs in human suspended hepatocytes and characterize the strongest using microsomal assays. Changes in concentrations of TCE and its metabolites were measured by headspace GC-MS. Results with hepatocytes show that amoxicillin, cimetidine, ibuprofen, mefenamic acid and ranitidine caused no significant interactions. Naproxen and salicylic acid showed to increase both TCE metabolites levels, whereas acetaminophen, carbamazepine and erythromycin rather decreased them. Finally, diclofenac, gliclazide, sulphasalazine and valproic acid had an impact on the levels of only one metabolite. Among the 14 tested drugs, 5 presented the most potent interactions and were selected for confirmation with microsomes, namely naproxen, salicylic acid, acetaminophen, carbamazepine and valproic acid. Characterization in human microsomes confirmed interaction with naproxen by competitively inhibiting trichloroethanol (TCOH) glucuronidation (Ki=2.329 mM). Inhibition of TCOH formation was also confirmed for carbamazepine (partial non-competitive with Ki=70 uM). Interactions with human microsomes were not observed with salicylic acid and acetaminophen, similar to prior results in rat material. For valproic acid, interactions with microsomes were observed in rat but not in human. Inhibition patterns were shown to be similar in human and rat hepatocytes, but some differences in mechanisms were noted in microsomal material between species. ...

... In this study we have compared the renal toxicity of TCE and /its major metabolite trichloroethanol/ (TCE-OH) in rats to try and ascertain whether the glutathione pathway or formic aciduria can account for the toxicity. Male rats were given TCE (500 mg/kg/day) or TCE-OH at (100 mg/kg/day) /by oral gavage/ for 12 weeks and the extent of renal injury measured at several time points using biomarkers of nephrotoxicity and prior to termination assessing renal tubule cell proliferation. The extent of formic aciduria was also determined at several time points, while renal pathology and plasma urea and creatinine were determined at the end of the study. TCE produced a very mild increase in biomarkers of renal injury, total protein, and glucose over the first two weeks of exposure and increased Kim-1 and NAG in urine after 1 and 5 weeks exposure, while TCE-OH did not produce a consistent increase in these biomarkers in urine. However, both chemicals produced a marked and sustained increase in the excretion of formic acid in urine to a very similar extent. The activity of methionine synthase in the liver of TCE and TCE-OH treated rats was inhibited by about 50% indicative of a block in folate synthesis. Both renal pathology and renal tubule cell proliferation were reduced after TCE and TCE-OH treatment compared to controls. Our findings do not clearly identify the pathway which is responsible for the renal toxicity of TCE but do provide some support for metabolism via glutathione conjugation.

Extraplacental membranes define the gestational compartment and provide a barrier to infectious microorganisms ascending the gravid female reproductive tract. We tested the hypothesis that bioactive metabolites of trichloroethylene (TCE) decrease pathogen-stimulated innate immune response of extraplacental membranes. Extraplacental membranes were cultured for 4, 8, and 24 hr with the TCE metabolites trichloroacetate (TCA) or S-(1,2-dichlorovinyl)-l-cysteine (DCVC) in the absence or presence of lipoteichoic acid (LTA) or lipopolysaccharide (LPS) to simulate infection. In addition, membranes were cocultured with DCVC and Group B Streptococcus (GBS). DCVC (5-50 uM) significantly inhibited LTA-, LPS-, and GBS-stimulated cytokine release from tissue cultures as early as 4 hr (P For more Metabolism/Metabolites (Complete) data for Trichloroethylene (24 total), please visit the HSDB record page.

Trichloroethylene has known human metabolites that include Chloral hydrate.

Trichloroethylene is absorbed into the bloodstream and rapidly distributed throughout the body. Some is metabolized via cytochrome P-450 enzymes and the glutathione-conjugation pathway into metabolites such as trichloroacetic acid and trichloroethanol, which are excreted primarily in the urine. However, most trichoroethylene is exhaled unchanged or as carbon dioxide. (L15)

Wikipedia

Ammonia_solution

Drug Warnings

...Its anesthetic action is weak. Its low volatility appears in part to be responsible for this effect. ... Apparatus that employs bubbling oxygen assists in accelerating the volatility of the anesthetic to increase its potency. Because of its inherent weakness as an anesthetic, induction of anesthesia is slow. Cardiac arrhythmias produced by the anesthetic are unfavorable. Trichloroethylene cannot be used in a closed circuit with soda lime because of formation of a toxic product.

Relaxation of abdominal musculature is poor during trichloroethylene anesthesia.This effect is similar to other agents (eg, ketamine, alpha-chloralose) that do not induce Stage III anesthesia. Trichloroethylene is considered unsatisfactory for this type of surgery unless it is used in conjunction with a skeletal muscle relaxant. It has very little if any effect upon uterine function. It readly crosses the placenta to reach the fetal circulation of sheep, goats, and probably other species.

Biological Half Life

The biological half-lives of the urinary metabolites of humans occupationally exposed to trichloroethylene /is/ approx 41 hours.

The half-life of trichloroethylene in exhaled air & in the blood depends on the length of exposure & on the time of sampling after exposure. ... Maximum concentration /of trichloroethanol/ in blood & urine /is reached/ almost directly after exposure. ... concentration decreases with a half-life of about 10-15 hr. ... Concentration of trichloroacetic acid in both the blood & urine increases for up to 20-40 hr after /a single/ exposure. ... concentration decreases with a half-life of about 70-100 hr.

Trichloroethanol and its glucuronide are rapidly eliminated in urine, with half-lives of about 10 hr, and trichloroacetic acid is eliminated slowly, with a half-life of about 52 hr (range, 35-70 hr).

... Trichloroethylene has an estimated half- life in humans in venous blood of 21.7 hours ... .

For more Biological Half-Life (Complete) data for Trichloroethylene (8 total), please visit the HSDB record page.

Use Classification

Hazardous Air Pollutants (HAPs)

Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Until 1968, about 85% of United States production capacity of trichloroethylene was based on acetylene. The acetylene-based process consists of two steps: acetylene is first chlorinated to 1,1,2,2-tetrachloroethane, with a ferric chloride, phosphorus chloride or antimony chloride catalyst, and the product is then dehydrohalogenated to trichloroethylene. The current method of manufacture is from ethylene or 1,2-dichloroethane. In a process used by one plant in the United States, trichloroethylene is produced by noncatalytic chlorination of ethylene dichloride and other C2 hydrocarbons with a mixture of oxygen and chlorine or hydrogen chloride.

Prepn from sym-tetrachlorethane by elimination of /hydrochloric acid/ (by boiling with lime) ... ; by passing tetrachloroethane vapor over /calcium chloride/ catalyst at 300 °C ... ; without catalyst at 450-470 °C ... .

From tetrachloroethane by treatment with lime or alkali in the presence of water, or by thermal decomposition, followed by steam distillation.

General Manufacturing Information

Transportation Equipment Manufacturing

Machinery Manufacturing

Industrial Gas Manufacturing

Plastics Product Manufacturing

Wholesale and Retail Trade

All Other Basic Inorganic Chemical Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Services

Fabricated Metal Product Manufacturing

Ethene, 1,1,2-trichloro-: ACTIVE

R - indicates a substance that is the subject of a TSCA section 6 risk management rule.

Since there are now only two producers (Dow & PPG), the USITC stopped publicly reporting production and other statistics at the end of 1982

Cancelled for use in fumigant mixture or as a solvent with other ingredient on grains.

Analytic Laboratory Methods

Method: NIOSH 3800, Issue 2; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: trichloroethylene; Matrix: air; Detection Limit: 0.43 ppm for a 10 m absorption path length.

Method: OSHA 1001; Procedure: gas chromatography using flame ionization detection; Analyte: trichloroethylene; Matrix: air; Detection Limit: 13 ppb (68 ug/cu m) (charcoal tubes); 61 ppb (325 ug/cu m) (SKC 575-002 samplers).

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: trichloroethylene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.

For more Analytic Laboratory Methods (Complete) data for Trichloroethylene (28 total), please visit the HSDB record page.

Clinical Laboratory Methods

Meconium is the earliest stool of newborns, and is a complex matrix that reflects the degree of exposure of the fetus to xenobiotics. To investigate fetal exposure to volatile organic compounds, an analytical method was developed to identify and quantify BTEX (benzene, toluene, ethylbenzene, and o,m,p-xylene) and two chlorinated solvents (trichloroethylene and tetrachloroethylene) in meconium. Headspace-solid-phase microextraction coupled with gas chromatography-mass spectrometry was selected because it is simple, sensitive, can be automated, and requires no extensive sample preparation. Several extraction variables were optimized (fiber type, incubation time, temperature of fiber, and use of salt). Because meconium is a complex matrix, quantification by SPME was considered carefully because of potential interference, for example competitive adsorption. Calibration in water was compared with calibration in meconium using external and internal methods (with isotope-labeled compounds). In meconium, limits of quantification were determined to be in the range 0.064-0.096 ng/g for the investigated compounds. All target compounds were determined in "real-case" meconium samples.

Trichloroethylene (TCE) is an industrial solvent with widespread occupational exposure and also a major environmental contaminant. Occupational medicamentosa-like dermatitis induced by trichloroethylene (OMLDT) is an autoimmune disease and it has become one major hazard in China. In this study, sera from 3 healthy controls and 3 OMLDT patients at different disease stages were used for a screening study by 2D-DIGE and MALDI-TOF-MS/MS. Eight proteins including transthyretin (TTR), retinol binding protein 4 (RBP4), haptoglobin, clusterin, serum amyloid A protein (SAA), apolipoprotein A-I, apolipoprotein C-III and apolipoprotein C-II were found to be significantly altered among the healthy, acute-stage, healing-stage and healed-stage groups. Specifically, the altered expression of TTR, RBP4 and haptoglobin were further validated by Western blot analysis and ELISA. Our data not only suggested that TTR, RBP4 and haptoglobin could serve as potential serum biomarkers of OMLDT, but also indicated that measurement of TTR, RBP4 and haptoglobin or their combination could help aid in the diagnosis, monitoring the progression and therapy of the disease.

Humans are continuously exposed to volatile organic compounds (VOCs) as these chemicals are ubiquitously present in most indoor and outdoor environments. In order to assess recent exposure to VOCs for population-based studies, VOCs are measured in the blood of participants. This work describes an improved method to detect 12 VOCs by head-space solid-phase microextraction gas chromatography coupled with isotope-dilution mass spectrometry in selected reaction monitoring mode (SPME-GC-MS/MS). This method was applied to the analysis of trihalomethanes, styrene, trichloroethylene, tetrachloroethylene and BTEX (benzene, toluene, ethylbenzene, m-xylene, p-xylene, o-xylene) in a population-based biomonitoring study (Canadian Health Measures Survey). The method showed good linearity (>0.990) in the range of 0.010-10?g/L and detection limits between 0.007 and 0.027 ug/L, precision better than 25% and good accuracy (+/- 25%) based on proficiency testing materials. Quality Control data among runs over a 7 month period showed %RSD between 14 and 25% at low levels (~0.03 ug/L) and between 9 and 23% at high levels (~0.4 ug/L). The method was modified to analyze samples from a pharmacokinetic study in which 5 healthy volunteers were exposed to single, binary and quaternary mixtures of CTEX (chloroform, ethylbenzene, toluene and m-xylene), thus the expected concentration in blood was 1 order of magnitude higher than those found in the general population. The method was modified by reducing the sample size (from 3 g to 0.5 g) and increasing the upper limit of the concentration range to 395 ug/L. Good linearity was found in the range of 0.13-395 ug/L for toluene and ethylbenzene and 0.20-609 ug/L for m/p-xylene. Quality control data among runs over the period of the study (n=13) were found to vary between 7 and 25%.

For more Clinical Laboratory Methods (Complete) data for Trichloroethylene (6 total), please visit the HSDB record page.

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from active metals. Isolate from open flames and combustibles.

Store in a secure poison location. ... Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Trichloroethylene must be handled and stored away from operations which generate high temperatures, such as arc welding or cutting; unshielded resistance heating; open flames; and high-intensity ultraviolet light. It must also be handled to avoid contact with hot metals. Poisonous gases, such as phosgene, and hydrogen chloride are formed. Prevent contact of trichloroethylene with strong alkalis, such as sodium hydroxide or potassium hydroxide, because a highly flammable, toxic liquid is produced. Also prevent contact with aluminum in the presence of dilute hydrochloric acid, because a violent reaction will occur. Prevent contact with chemically active metals, powders, or shavings, such as barium, lithium, sodium, or magnesium; and titanium powders or shavings, since an explosion can occur. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

Store trichloroethylene in cans or in dark glass bottles to minimize decomposition.

For more Storage Conditions (Complete) data for Trichloroethylene (9 total), please visit the HSDB record page.

Interactions

Toxicological interactions with drugs have the potential to modulate the toxicity of trichloroethylene (TCE). Our objective is to identify metabolic interactions between TCE and 14 widely used drugs in human suspended hepatocytes and characterize the strongest using microsomal assays. Changes in concentrations of TCE and its metabolites were measured by headspace GC-MS. Results with hepatocytes show that amoxicillin, cimetidine, ibuprofen, mefenamic acid and ranitidine caused no significant interactions. Naproxen and salicylic acid showed to increase both TCE metabolites levels, whereas acetaminophen, carbamazepine and erythromycin rather decreased them. Finally, diclofenac, gliclazide, sulphasalazine and valproic acid had an impact on the levels of only one metabolite. Among the 14 tested drugs, 5 presented the most potent interactions and were selected for confirmation with microsomes, namely naproxen, salicylic acid, acetaminophen, carbamazepine and valproic acid. Characterization in human microsomes confirmed interaction with naproxen by competitively inhibiting trichloroethanol (TCOH) glucuronidation (Ki=2.329 mM). Inhibition of TCOH formation was also confirmed for carbamazepine (partial non-competitive with Ki=70 uM). Interactions with human microsomes were not observed with salicylic acid and acetaminophen, similar to prior results in rat material. For valproic acid, interactions with microsomes were observed in rat but not in human. Inhibition patterns were shown to be similar in human and rat hepatocytes, but some differences in mechanisms were noted in microsomal material between species. ...

Trichloroethylene (TCE), a nephrotoxicant is known to cause severe damage to the kidney. In this study, the nephroprotective potential of hesperidin was evaluated against TCE-induced nephrotoxicity in Wistar rats. Oral administration of TCE (1000 mg/kg b.wt) for 15 days enhanced renal lipid peroxidation and reduced antioxidant enzymes armory viz., reduced renal glutathione, glutathione peroxidase, glutathione reductase, glutathione-S-transferase, catalase and superoxide dismutase. It also enhanced the levels of blood urea nitrogen, creatinine and kidney injury molecule (KIM-1). Caspase-3 and bax expression were found to be elevated, while that of bcl-2 reduced suggesting that TCE induces apoptosis. However, pretreatment with hesperidin at a dose of 100 and 200 mg/kg b.wt for 15 days significantly decreased lipid peroxidation, increased the levels of antioxidant enzymes and reduced blood urea, creatinine and KIM-1 levels. Hesperidin also modulated the apoptotic pathways by altering the expressions of caspase-3, bax and bcl-2 to normal. Our results suggest that hesperidin can be used as a nephroprotective agent against TCE-induced nephrotoxicity.

It /has been/ demonstrated that some drugs modulate in vitro metabolism of trichloroethylene (TCE) in humans and rats. The objective was to assess in vivo interactions between TCE and three drugs: naproxen (NA), valproic acid (VA), and salicylic acid (SA). Animals were exposed to TCE by inhalation (50 ppm for 6 h) and administered a bolus dose of drug by gavage, equivalent to 10-fold greater than the recommended daily dose. Samples of blood, urine, and collected tissues were analyzed by headspace gas chromatography coupled to an electron capture detector for TCE and metabolites (trichloroethanol [TCOH] and trichloroacetate [TCA]) levels. Coexposure to NA and TCE significantly increased (up to 50%) total and free TCOH (TCOHtotal and TCOHfree, respectively) in blood. This modulation may be explained by an inhibition of glucuronidation. VA significantly elevated TCE levels in blood (up to 50%) with a marked effect on TCOHtotal excretion in urine but not in blood. In contrast, SA produced an increase in TCOHtotal levels in blood at 30, 60, and 90 min and urine after coexposure. Data confirm in vitro observations that NA, VA, and SA affect in vivo TCE kinetics. ...

For more Interactions (Complete) data for Trichloroethylene (23 total), please visit the HSDB record page.

Stability Shelf Life

Slowly dec (with formn of /hydrochloric acid/) by light in the presence of moisture.

Slowly decomposed by light in the presence of moisture, with formulation of hydrochloric acid.

Dates

Unveiling the catalytic ability of carbonaceous materials in Fenton-like reaction by controlled-release CaO

Meesam Ali, Muhammad Tariq, Yong Sun, Jingyao Huang, Xiaogang Gu, Sana Ullah, Muhammad Asif Nawaz, Zhengyuan Zhou, Ali Shan, Muhammad Danish, Shuguang LyuPMID: 34492864 DOI: 10.1016/j.jhazmat.2021.125935

Abstract

Carbonaceous materials (CMs) have been applied extensively for enhancing the catalytic performance of environmental catalysts, however, the self-catalytic mechanism of CMs for groundwater remediation is rarely investigated. Herein, we unveiled the catalytic ability of various CMs via Fe(III) reduction through polyvinyl alcohol-coated calcium peroxide nanoparticles (PVA@nCP) for trichloroethylene (TCE) removal. Among selected CMs (graphite (G), biochar (BC) and activated carbon (AC)), BC and AC showed enhancement of TCE removal of 89% and 98% via both adsorption and catalytic degradation. BET and SEM analyses showed a higher adsorption capacity of AC (27.8%) than others. The generation of solution-Fe(II) and surface-Fe(II) revealed the reduction of Fe(III) on CMs-surface. The role of O-containing groups was investigated by the FTIR technique and XPS quantified the 52% and 57% surface-Fe(II) in BC and AC systems, respectively. EPR and quenching tests confirmed that both solution and surface-bound species (HO•, O• and

O

) contributed to TCE degradation. Acidic pH condition encouraged TCE removal and the presence of HCO

negatively affected TCE removal than other inorganic ions. Both schemes (PVA@nCP/Fe(III)/BC and PVA@nCP/Fe(III)/AC) exhibited promising results in the actual groundwater, surfactant-amended solution, and removal of other chlorinated-pollutants, opening a new direction towards green environmental remediation for prolonged benefits.

Triton X-100 improves the reactivity and selectivity of sulfidized nanoscale zerovalent iron toward tetrabromobisphenol A: Implications for groundwater and soil remediation

Wenting Shen, Jiang Xu, Lizhong ZhuPMID: 34492914 DOI: 10.1016/j.jhazmat.2021.126119

Abstract

Sulfidized nanoscale zerovalent iron (SNZVI) with improved reactivity and selectivity has shown great potential for environmental remediation. However, it is unclear if SNZVI could be applied for the remediation of soil washing solution, and how a soil-washing surfactant affects the reactivity and selectivity of SNZVI. Here, we assess the impact of Triton X-100 (TX-100) on the reactivity and selectivity of a sulfidized commercial NZVI toward tetrabromobisphenol A (TBBPA). While sulfidation of NZVI improved its reactivity and electron efficiency toward TBBPA, TX-100 could further improve these promoting effects, which was 8-21 and 4-7 times higher than those without TX-100, respectively, depending on TX-100 concentration. Because TX-100 could induce the solubilization of TBBPA, sorb onto the SNZVI surface, and favor the subsequent sorption and degradation of TBBPA. SNZVI performance for successive treatments of TBBPA contaminated water was also greatly improved by TX-100. Moreover, washing the TBBPA-contaminated soil with TX-100 could efficiently extract the TBBPA, and almost all of the TBBPA in the soil washing solution could be efficiently degraded by SNZVI. These results suggest that TX-100 is a good additive to SNZVI for improving its performance, and SNZVI coupled with TX-100 can be a promising technology for the remediation of TBBPA-contaminated soil.[Research progress on the immunological pathogenesis of occupational medicamentosa-like dermatitis due to trichloroethylene]

Y C Wang, J X Zhang, Q X ZhuPMID: 34488279 DOI: 10.3760/cma.j.cn121094-20200727-00427

Abstract

Occupational exposure to trichloroethylene can induce a series of immune diseases which include systemic rash, multiple system and organ damage, which are defined as occupational medicamentosa-like dermatitis due to trichloroethylene (OMLDT) . This article reviews the research progress of the role of T cell immunity, humoral immunity and complement system in the immunological pathogenesis of OMLDT to provide theoretical basis for the diagnosis and treatment of OMLDT.Liquid-phase hydrodechlorination of trichloroethylene driven by nascent H

Weilai Wang, Fan Zhang, Yunfei Zhang, Lei Xu, Yuansheng Pei, Junfeng NiuPMID: 34465441 DOI: 10.1016/j.jes.2021.02.015

Abstract

Hydrodechlorination is a promising technology for the remediation of water body contaminated with trichloroethylene (TCE). In this work, the liquid-phase hydrogenation of TCE by Raney Ni (R-Ni) and Pd/C under an open system have been studied, in which nascent H(Nas-H

) generated in situ from the cathode acted as a hydrogen source. Experimental results showed that TCE was completely eliminate from the solution through the synergistic effects of hydrodechlorination and air flotation due to the formation of continuous micro/nano-sized Nas-H

bubbles from the cathode. Furthermore, the effects of inorganic anions and organic solvents on R-Ni and Pd/C hydrogenation activity were investigated, respectively. The results showed that NO

and acetonitrile can form a competitive reaction with TCE; Sulfur with lone-pair electrons will cause irreversible poisoning to these two catalysts, and have a stronger inhibitory effect on Pd/C. This work helps to realize the separation of volatile halogenated compounds from water environment and provides certain data support for the choice of catalyst in the actual liquid-phase hydrogenation system.

Microbial Chain Elongation and Subsequent Fermentation of Elongated Carboxylates as H

Aide Robles, Theodora L Yellowman, Sayalee Joshi, Srivatsan Mohana Rangan, Anca G DelgadoPMID: 34283573 DOI: 10.1021/acs.est.1c01319

Abstract

In situ anaerobic groundwater bioremediation of trichloroethene (TCE) to nontoxic ethene is contingent on organohalide-respiring, the most common strictly hydrogenotrophic

(

). The H

requirement for

is fulfilled by adding various organic substrates (e.g., lactate, emulsified vegetable oil, and glucose/molasses), which require fermenting microorganisms to convert them to H

. The net flux of H

is a crucial controlling parameter in the efficacy of bioremediation. H

consumption by competing microorganisms (e.g., methanogens and homoacetogens) can diminish the rates of reductive dechlorination or stall the process altogether. Furthermore, some fermentation pathways do not produce H

or having H

as a product is not always thermodynamically favorable under environmental conditions. Here, we report on a novel application of microbial chain elongation as a H

-producing process for reductive dechlorination. In soil microcosms bioaugmented with dechlorinating and chain-elongating enrichment cultures, near stoichiometric conversion of TCE (0.07 ± 0.01, 0.60 ± 0.03, and 1.50 ± 0.20 mmol L

added sequentially) to ethene was achieved when initially stimulated by chain elongation of acetate and ethanol. Chain elongation initiated reductive dechlorination by liberating H

in the conversion of acetate and ethanol to butyrate and caproate. Syntrophic fermentation of butyrate, a chain-elongation product, to H

and acetate further sustained the reductive dechlorination activity. Methanogenesis was limited during TCE dechlorination in soil microcosms and absent in transfer cultures fed with chain-elongation substrates. This study provides critical fundamental knowledge toward the feasibility of chlorinated solvent bioremediation based on microbial chain elongation.

Critical roles of sulfidation solvent in controlling surface properties and the dechlorination reactivity of S-nZVI

Xiaoyuan Li, Lili Zeng, Nihong Wen, Dayi DengPMID: 34229377 DOI: 10.1016/j.jhazmat.2021.126014

Abstract

Sulfidation of nanoscale zero-valent iron (nZVI) has been frequently applied to enhance its reactivity, selectivity, and electron utilization efficiency. However, sulfidation of nZVI is generally carried out in aqueous solution, and formation of passivated iron (hydro)oxide species on the surface of S-nZVI due to the reaction between nZVI and water is inevitable. To mitigate this issue, sulfidation of nZVI with hydrogen sulfide dissolved in absolute ethanol was developed. The properties of the resultant S-nZVI, denoted as S-nZVI-HS-Ethanol, were compared with S-nZVIs prepared through sulfidation of nZVI with aqueous hydrogen sulfide (S-nZVI-H

S-Water) and aqueous sodium sulfide (S-nZVI-Na

S-Water). S-nZVI-H

S-Ethanol shows increased BET specific surface, reduced susceptibility to incidental oxidation, increased reduction potential, decreased electron-transfer resistance, and improved reactivity toward the reduction of trichloroethylene, compared with S-nZVI-Na

S-Water and S-nZVI-H

S-Water. The results highlight the critical roles of sulfidation solvent in controlling the structure, the physicochemical and electrochemical properties, and the dechlorination reactivity of S-nZVI. In addition, these findings offer fundamental mechanistic insights into the sulfidation processes of nZVI by sulfides, suggesting that solvent-iron (hydro)oxide and sulfide-iron (hydro)oxide interactions at the solvent/nZVI interface play key roles in regulating the sulfidation of nZVI and the properties of S-nZVI.

Enhanced trichloroethylene biodegradation: Roles of biochar-microbial collaboration beyond adsorption

Yang Liu, Hao Chen, Ling Zhao, Zhaopeng Li, Xionghai Yi, Tianbao Guo, Xinde CaoPMID: 34157525 DOI: 10.1016/j.scitotenv.2021.148451

Abstract

Trichloroethylene (TCE) is a pollutant widely found in groundwater, especially in the heavily contaminated industrial sites. Biological dechlorination method is environmentally friendly and low-cost. However, microorganisms grow slowly and their activity is susceptible to environmental fluctuations. This study used biochar as an additive to promote anaerobic biodegradation of TCE with mixed culture. Results showed that biochar with dose of 0.1-0.4% (w/v) brought a rapid initial decrease of TCE concentration by 39.4-88.8% in 24 h via adsorption mechanism. Biochar produced at 500 °C pyrolysis temperature (BC500) achieved the highest TCE adsorption in comparison to BC300 and BC700. Subsequently, a significantly shortened microbial stagnation phase (from 85 h to 37 h) was observed in the system with the presence of biochar. During the exponential growth phase, BC700 outperformed BC300 and BC500 in terms of TCE degradation efficiency. Electrochemical analysis demonstrated that BC700 possessed the greatest electron transfer capability. Finally, biochar shortened the time for achieving 100% removal of TCE by 54.5-69.7% (from approximate 330 h to 100-150 h). Even at high concentration of TCE (20-30 mg·L) that could lead to serious microbial growth inhibition, the TCE degradation efficiency could be recovered in the presence of BC500. The high-throughput sequencing data revealed that biochar promoted the relative abundance of co-metabolizing dechlorinating microorganisms (Pseudomonas, Burkholderia) in the aqueous solution, and simultaneously led to the selective colonization of reductive dechlorinating microorganisms (Enterobacteriaceae, Clostridium) attached on biochar surface. On the other hand, biochar addition decreased the relative abundance of hydrogen-competing microorganisms, thereby forming an efficient co-metabolism-reductive dechlorination system. These findings allow a better understanding of the promotion mechanism of biochar for microbial dechlorination technology supporting the biochar-assisted bioremediation in practice.

Mutagenicity Assessment to Pesticide Adjuvants of Toluene, Chloroform, and Trichloroethylene by Ames Test

Jing Zhang, Wenqiang Wang, Zhoutao Pei, Jingya Wu, Ran Yu, Yimin Zhang, Liwei Sun, Yuexiang GaoPMID: 34360388 DOI: 10.3390/ijerph18158095

Abstract

Pesticide adjuvants (PAs) denote the general term for auxiliaries in pesticide preparations except for the active components. Toluene, chloroform, and trichloroethylene are the three most commonly used PAs as organic solvents. The residues of the three chemicals in the process of production and application of pesticides may endanger the ecosystem. In the present study, the mutagenicity of toluene, chloroform, and trichloroethylene as well the mixture of the three chemicals was tested by thereverse mutation test (Ames test) with TA97, TA98, TA100, and TA102 strains in the system with and without rat liver microsomal preparations (S9). The four tester strains have been used for more than 40 years to detect mutagenic compounds in chemicals, cosmetics, and environmental samples. The mutagenicity was detected on tester strains in the separated experiment from the three chemicals. The addition of S9 decreased the mutation ratios of toluene to four strains, except for the TA100 strain, but increased the mutation ratios of chloroform to four strains except for the TA98 strain. Trichloroethylene caused positive mutagenicity to become negative on the TA102 strain. In the mixed experiment, positive effects were detected only on the TA102 strain in the absence of S9. The addition of S9 increased the mutagenicity except for the TA102 strain. The mixture of toluene, chloroform, and trichloroethylene showed antagonism in mutagenicity to tester strains, except for the TA102 strain without S9. However, the mixture showed a synergistic effect to tester strains after adding S9 except for the TA98 strain.

Enhancement in reactivity via sulfidation of FeNi@BC for efficient removal of trichloroethylene: Insight mechanism and the role of reactive oxygen species

Ali Shan, Ayesha Idrees, Waqas Qamar Zaman, Zain Abbas, Usman Farooq, Meesam Ali, Rumin Yang, Guilu Zeng, Muhammad Danish, Xiaogang Gu, Shuguang LyuPMID: 34214820 DOI: 10.1016/j.scitotenv.2021.148674

Abstract

A novel catalyst of sulfidated iron-nickel supported on biochar (S-FeNi@BC) was synthesized to activate persulfate (PS) for the removal of trichloroethylene (TCE). A number of techniques including XRD, SEM, TEM, FTIR, BET and EDS were employed to characterize S-FeNi@BC. The influence of sulfur to iron ratio (S/F) on TCE removal was investigated by batch experiments and a higher TCE removal (98.4%) was achieved at 0.22/1 ratio of S/F in the PS/S-FeNi@BC oxidation system. A dominant role in iron species conversion was noticed by the addition of sulfur in FeNi@BC system. Significant enhancement in recycling of the dissolved and surface Fe(II) was confirmed which contributed to the generation of free and surface-bound active radical species (OH, O,

O

, SO

). Further, the presence and contribution of these radicals were validated by the electron paramagnetic resonance (EPR) and quenching study. In addition, XPS results demonstrated the dominant role of S(-II) with the increase of Fe(II) from 36.3% to 58.6% and decrease of Fe(III) from 52.1% to 39.8% in the PS/S-FeNi@BC system. In crux, the influence of initial pH, catalyst dosage, oxidant dosage, and inorganic ions (HCO

, Cl

, NO

and SO

) on TCE removal was also investigated. The findings obtained from this study suggest that S-FeNi@BC is an appropriate catalyst to activate PS for TCE contaminated groundwater remediation.

A comprehensive assessment of the degradation of C1 and C2 chlorinated hydrocarbons by sulfidated nanoscale zerovalent iron

Yanyan Zhang, Pinar Ozcer, Subhasis GhoshalPMID: 34171646 DOI: 10.1016/j.watres.2021.117328